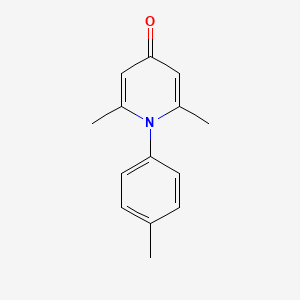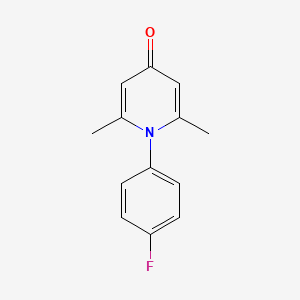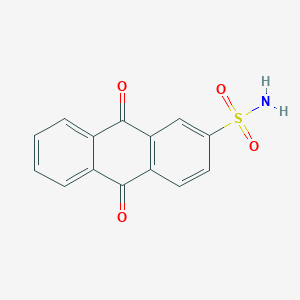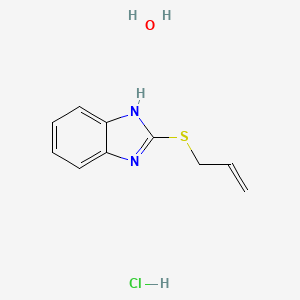
2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one” is a compound that has been synthesized via Hantzsch condensation reaction . It belongs to the class of 1,4-dihydropyridines (1,4-DHPs), which are well known as Ca2+ channel blockers . These compounds have emerged as one of the most important classes of drugs for the treatment of cardiovascular diseases .
Synthesis Analysis
The synthesis of “2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one” involves the Hantzsch condensation reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine . This reaction is promoted by microwave irradiation (MWI) in the presence of iodine under solvent-free conditions .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one (also known as HMS1659J04 or F3199-0007), focusing on six unique applications:
Cardiovascular Disease Treatment
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one is part of the 1,4-dihydropyridine (DHP) class, which is well-known for its role as calcium channel blockers. These compounds are extensively used in the treatment of cardiovascular diseases, particularly hypertension and angina . The ability of DHPs to inhibit calcium influx into cardiac and smooth muscle cells helps in reducing blood pressure and alleviating chest pain.
Antitumor Activity
Research has shown that certain 1,4-dihydropyridines, including 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one, exhibit potential antitumor properties. These compounds can reverse multidrug resistance (MDR) in tumor cells, making them valuable in chemotherapy . By inhibiting the efflux of chemotherapeutic agents from cancer cells, they enhance the efficacy of cancer treatments.
Neuroprotective Effects
1,4-Dihydropyridines have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . These compounds can protect neurons from oxidative stress and excitotoxicity, which are key factors in the progression of these diseases. The neuroprotective properties of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one make it a promising candidate for further research in this area.
Antioxidant Activity
The antioxidant properties of 1,4-dihydropyridines have been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases . The antioxidant activity of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one could be beneficial in preventing or mitigating conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Anti-inflammatory Properties
Inflammation is a common underlying factor in many diseases, including arthritis, cardiovascular diseases, and cancer. 1,4-Dihydropyridines have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation . The anti-inflammatory properties of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one could be harnessed for therapeutic purposes in inflammatory diseases.
Antimicrobial Activity
Some studies have indicated that 1,4-dihydropyridines possess antimicrobial properties against a range of bacterial and fungal pathogens . The ability of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one to inhibit microbial growth makes it a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant infections.
作用机制
Target of Action
It’s worth noting that 1,4-dihydropyridines (1,4-dhps), a class of compounds to which this molecule belongs, are well known as ca2+ channel blockers . They have emerged as one of the most important classes of drugs for the treatment of cardiovascular diseases .
Mode of Action
This could involve blocking the influx of calcium ions, thereby affecting muscle contraction and neurotransmitter release .
Biochemical Pathways
Given the potential role of 1,4-dhps as ca2+ channel blockers, this compound could impact pathways involving calcium signaling, muscle contraction, and neurotransmission .
Result of Action
As a potential Ca2+ channel blocker, it could potentially lead to reduced muscle contraction and neurotransmitter release .
属性
IUPAC Name |
2,6-dimethyl-1-(4-methylphenyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-6-13(7-5-10)15-11(2)8-14(16)9-12(15)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLWEWFKPMCRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B6481874.png)
![10-(4-chlorobenzenesulfonyl)-N-(3-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6481881.png)

![5-(4-fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6481895.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6481907.png)
![methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481919.png)
![methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481935.png)
![methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481939.png)
![methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481942.png)
![methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481949.png)


![2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole hydrobromide](/img/structure/B6481968.png)
